Cas no 83344-22-3 (3-acetyl-5-bromo-8-hydroxy-3,4-dihydro-2h-naphthalen-1-one)

3-Acetyl-5-bromo-8-hydroxy-3,4-dihydro-2H-naphthalen-1-one is a brominated naphthalenone derivative featuring acetyl and hydroxyl functional groups. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly in electrophilic substitution and nucleophilic addition reactions. The presence of both electron-withdrawing (bromo, acetyl) and electron-donating (hydroxy) groups enhances its utility as an intermediate in the synthesis of complex heterocycles and pharmaceuticals. Its stable dihydronaphthalenone core allows for selective functionalization, making it valuable for medicinal chemistry research and fine chemical applications. The compound’s well-defined structure and purity ensure reproducibility in synthetic pathways.
3-acetyl-5-bromo-8-hydroxy-3,4-dihydro-2h-naphthalen-1-one structure
83344-22-3 structure
Product Name:3-acetyl-5-bromo-8-hydroxy-3,4-dihydro-2h-naphthalen-1-one
CAS No:83344-22-3
MF:C12H11BrO3
MW:283.117943048477
MDL:MFCD11501103
CID:1808091
PubChem ID:15530522
Update Time:2025-06-25

3-acetyl-5-bromo-8-hydroxy-3,4-dihydro-2h-naphthalen-1-one Chemical and Physical Properties

Names and Identifiers

    • 3-acetyl-5-bromo-8-hydroxy-3,4-dihydro-2h-naphthalen-1-one
    • 3-ACETYL-5-BROMO-8-HYDROXY-3,4-DIHYDRO-2H-1-NAPHTHALENONE
    • MFCD11501103
    • AKOS028113928
    • AS-70398
    • CS-0060074
    • 3-acetyl-5-bromo-8-hydroxy-1,2,3,4-tetrahydronaphthalen-1-one
    • 1(2H)-Naphthalenone, 3-acetyl-5-bromo-3,4-dihydro-8-hydroxy-
    • DB-365915
    • 3-Acetyl-5-bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one
    • 83344-22-3
    • DTXSID10573715
    • MDL: MFCD11501103
    • Inchi: 1S/C12H11BrO3/c1-6(14)7-4-8-9(13)2-3-10(15)12(8)11(16)5-7/h2-3,7,15H,4-5H2,1H3
    • InChI Key: IUJXLOWSXNDTKO-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C2C(CC(C(C)=O)CC=21)=O)O

Computed Properties

  • Exact Mass: 281.98916g/mol
  • Monoisotopic Mass: 281.98916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 315
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 54.4Ų

3-acetyl-5-bromo-8-hydroxy-3,4-dihydro-2h-naphthalen-1-one Pricemore >>

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Additional information on 3-acetyl-5-bromo-8-hydroxy-3,4-dihydro-2h-naphthalen-1-one

Professional Introduction to 3-acetyl-5-bromo-8-hydroxy-3,4-dihydro-2H-naphthalen-1-one (CAS No. 83344-22-3)

3-acetyl-5-bromo-8-hydroxy-3,4-dihydro-2H-naphthalen-1-one, identified by its Chemical Abstracts Service (CAS) number 83344-22-3, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This naphthalene derivative exhibits a unique structural framework that has garnered attention for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The compound’s molecular structure, featuring an acetyl group, a bromine substituent, and a hydroxyl group on a dihydro-naphthalenone backbone, provides a rich scaffold for chemical modifications and functionalization, making it a valuable intermediate in synthetic pathways.

The acetyl moiety at the 3-position and the hydroxyl group at the 8-position contribute to the compound’s reactivity, enabling diverse chemical transformations such as esterification, etherification, and oxidation. These functional groups are pivotal in designing molecules with enhanced binding affinity and selectivity for biological targets. Additionally, the presence of a bromo atom at the 5-position introduces halogenation possibilities, which are crucial for further derivatization and the exploration of structure-activity relationships (SARs) in drug discovery.

In recent years, there has been growing interest in dihydro-naphthalenone derivatives due to their broad spectrum of biological activities. Studies have demonstrated that these compounds can exhibit anti-inflammatory, antimicrobial, and anticancer properties. The specific arrangement of substituents in 3-acetyl-5-bromo-8-hydroxy-3,4-dihydro-2H-naphthalen-1-one may contribute to its unique pharmacological profile. For instance, the interplay between the acetyl group and the hydroxyl group could modulate interactions with biological receptors or enzymes, potentially leading to novel therapeutic effects.

One of the most compelling aspects of this compound is its utility as a building block in synthetic chemistry. The dihydro-naphthalenone core is a versatile platform that can be further functionalized to produce more complex molecules. Researchers have leveraged this compound to develop novel scaffolds that mimic natural products or target specific disease pathways. For example, modifications at the 3-position and 5-position have been explored to enhance binding affinity to protein targets involved in cancer progression or neurological disorders.

Recent advancements in computational chemistry have also highlighted the importance of 3-acetyl-5-bromo-8-hydroxy-3,4-dihydro-2H-naphthalen-1-one as a key intermediate in virtual screening campaigns. Molecular docking studies have shown that this compound can interact with various biological targets with high affinity. These findings have spurred interest in designing derivatives with improved pharmacokinetic properties and reduced side effects. The ability to predictively model interactions using computational tools has accelerated the drug discovery process significantly.

The synthesis of 3-acetyl-5-bromo-8-hydroxy-3,4-dihydro-2H-naphthalen-1-one involves multi-step organic transformations that showcase modern synthetic methodologies. Key steps include bromination of an appropriate precursor followed by acetylation and hydroxylation under controlled conditions. Advances in green chemistry have also influenced these synthetic routes, emphasizing sustainable practices such as catalytic bromination and solvent-free reactions. These innovations not only improve yield but also minimize waste generation.

In conclusion,3-acetyl-5-bromo-8-hydroxy-3,4-dihydro-2H-naphthalen-1-one (CAS No. 83344-22-3) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for medicinal chemists seeking to develop novel therapeutics. As computational methods continue to evolve and synthetic techniques become more efficient, compounds like this will play an increasingly pivotal role in addressing unmet medical needs.

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